molecular formula C16H12BrClN2O2 B6127526 (2Z)-5-BROMO-4-CHLORO-2-{[(2-METHOXYPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE

(2Z)-5-BROMO-4-CHLORO-2-{[(2-METHOXYPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE

Cat. No.: B6127526
M. Wt: 379.63 g/mol
InChI Key: XSHIQCMGNNKZBS-UHFFFAOYSA-N
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Description

(2Z)-5-BROMO-4-CHLORO-2-{[(2-METHOXYPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-BROMO-4-CHLORO-2-{[(2-METHOXYPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE typically involves the condensation of 5-bromo-4-chloro-2,3-dihydro-1H-indol-3-one with 2-methoxyaniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-BROMO-4-CHLORO-2-{[(2-METHOXYPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce derivatives with different functional groups replacing the halogen atoms.

Scientific Research Applications

(2Z)-5-BROMO-4-CHLORO-2-{[(2-METHOXYPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-5-BROMO-4-CHLORO-2-{[(2-METHOXYPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE
  • (E)-2-(3,4-DIMETHOXYBENZYLIDENE)-2,3-DIHYDRO-1H-INDEN-1-ONE

Uniqueness

(2Z)-5-BROMO-4-CHLORO-2-{[(2-METHOXYPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE is unique due to the presence of both bromine and chlorine atoms, which contribute to its distinct chemical reactivity and potential applications. The combination of these halogens with the methoxyphenyl group further enhances its versatility in various chemical and biological contexts.

Properties

IUPAC Name

5-bromo-4-chloro-2-[(2-methoxyphenyl)iminomethyl]-1H-indol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2O2/c1-22-13-5-3-2-4-10(13)19-8-12-16(21)14-11(20-12)7-6-9(17)15(14)18/h2-8,20-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHIQCMGNNKZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=CC2=C(C3=C(N2)C=CC(=C3Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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